molecular formula C7H16O3 B054638 (+/-)-3-tert-Butoxy-1,2-propanediol CAS No. 74338-98-0

(+/-)-3-tert-Butoxy-1,2-propanediol

Cat. No.: B054638
CAS No.: 74338-98-0
M. Wt: 148.2 g/mol
InChI Key: JPWDLYMEUNBLIR-UHFFFAOYSA-N
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Description

. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a tert-butoxy group. This compound is used in various chemical synthesis studies and has applications in different fields due to its unique chemical properties .

Mechanism of Action

Target of Action

3-Tert-butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol or (±)-Glycerol 1-tert-butyl ether , is a compound used in chemical synthesis studies

Mode of Action

It is known that the compound can be produced through the acid-catalyzed reaction of glycerol with tert-butanol . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants, among others . Therefore, it is plausible that 3-Tert-butoxy-1,2-propanediol might affect similar biochemical pathways.

Result of Action

Given its use in chemical synthesis studies , it is likely that the compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the yield of the desired ether can be affected by steric hindrance arising in the course of the reaction of secondary oh groups of butanediol with tert-butanol . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as the presence of other molecules and the physical conditions of the reaction environment.

Biochemical Analysis

Biochemical Properties

It is known that the compound may be used in chemical synthesis studies

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Tert-butoxy-1,2-propanediol in laboratory settings. It is known that the compound has a density of 1.0 g/mL at 20 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Tert-butoxy-1,2-propanediol can be synthesized through the etherification of glycerol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bond . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 3-tert-butoxy-1,2-propanediol involves similar etherification processes but on a larger scale. The use of continuous reactors and optimized catalysts helps in achieving higher efficiency and yield. The process also includes purification steps to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butoxy-1,2-propanediol is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-1,2-propanediol is unique due to the presence of the tert-butoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDLYMEUNBLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411618
Record name 3-tert-butoxy-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74338-98-0
Record name 3-tert-butoxy-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 17 was prepared by the method described by Montanari and Tundo (Montanari, F. and Tundo, P., J. Org. Chem. 1982, 47, 1298). tert-Butyl glycidyl ether (Aldrich), (141 ml, 1.0 mol.) was added dropwise to 99% formic acid (83 ml, 2.2 mol). The reaction mixture was stirred and the temperature was maintained below 30° C. The mixture was stirred at room temperature for 12 hours. A solution of sodium hydroxide (100 g, 2.5 mol.) in 125 ml of water was added slowly, keeping the temperature below 40° C. The organic fraction was separated and the aqueous phase was extracted several times with dichloromethane. The combined organic fractions were dried (MgSO4) and evaporated and the oily residue was distilled under vacuum to give 17 (75 g, 54%) as a colorless oil: (bpt. 55°-60° C., 0.015 torr): IR 3400 (OH) cm-1 ; 1H-NMR (CDCl3) d (ppm) 3.25-4.0 (m, 7H), 1.2 (s, 9H); 13C-NMR (CDCl3) d (ppm) 73.5, 70.5, 64.4, 63.6, and 27.16. Mass spectrosocopy, m/e: 148 M+ base peak (Scheme 3). ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?

A1: The study by [] investigates the use of 3-Tert-butoxy-1,2-propanediol as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in 3-Tert-butoxy-1,2-propanediol likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using 3-Tert-butoxy-1,2-propanediol in polyurethane synthesis.

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